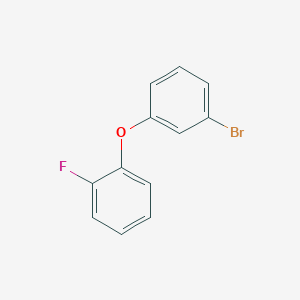

1-Bromo-3-(2-fluorophenoxy)benzene

Description

1-Bromo-3-(2-fluorophenoxy)benzene is a halogenated aromatic compound featuring a bromine atom at the 1-position and a 2-fluorophenoxy group at the 3-position of the benzene ring. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and pharmaceutical research . Its fluorine substituent enhances electron-withdrawing effects, which can modulate reactivity and binding affinity in target molecules.

Properties

IUPAC Name |

1-bromo-3-(2-fluorophenoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrFO/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFHRUIWXPFPDEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC(=CC=C2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Catalyst System : Copper(I) iodide (10 mol%) with 1,10-phenanthroline as a ligand.

-

Solvent : Dimethylformamide (DMF) at 110°C for 24 hours.

-

Base : Potassium carbonate (2 equivalents) to deprotonate 2-fluorophenol.

-

Yield : 65–72% after column chromatography.

Mechanism

The reaction proceeds via oxidative addition of the aryl iodide to the copper catalyst, followed by nucleophilic attack by the deprotonated 2-fluorophenoxide ion. The iodine substituent in 1-bromo-3-iodobenzene acts as a superior leaving group compared to bromine, ensuring selective coupling at position 3.

Limitations

-

Requires stoichiometric copper, complicating purification.

-

Limited scalability due to prolonged reaction times.

Buchwald-Hartwig Etherification

The Buchwald-Hartwig reaction, a palladium-catalyzed C–O bond-forming process, offers improved regioselectivity and efficiency. Here, 3-bromophenyl triflate reacts with 2-fluorophenol in the presence of a palladium catalyst.

Reaction Parameters

Advantages

-

Higher functional group tolerance compared to Ullmann coupling.

-

Shorter reaction time (12 hours vs. 24 hours).

Industrial Considerations

-

Ligand cost (Xantphos) may limit large-scale applications.

Regioselective Bromination of 3-(2-Fluorophenoxy)Benzene

This two-step method involves synthesizing 3-(2-fluorophenoxy)benzene via nucleophilic aromatic substitution (NAS), followed by bromination at position 1.

Step 1: NAS for Ether Synthesis

Step 2: Bromination

Challenges

-

Competing ortho bromination reduces overall yield.

-

Requires careful control of bromine addition to manage exothermicity.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the coupling between 3-bromophenylboronic acid and 2-fluoroiodobenzene, leveraging Suzuki-Miyaura cross-coupling principles.

Protocol

Benefits

-

Rapid reaction time (<30 minutes).

-

Amenable to automation in high-throughput screening.

Industrial-Scale Production via Continuous Flow Chemistry

Continuous flow systems enhance safety and efficiency for large-scale synthesis. A representative process involves:

-

Ether Formation :

-

In-Line Bromination :

Comparative Analysis of Methods

| Method | Catalyst | Yield (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Ullmann Coupling | CuI | 65–72 | 24 h | Moderate |

| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | 78–85 | 12 h | High |

| Regioselective Brom. | FeBr₃ | 60–68 | 8 h | Low |

| Microwave | Pd(PPh₃)₄ | 82 | 0.3 h | Moderate |

| Continuous Flow | CuI/Pd | 88 | 0.4 h | High |

Chemical Reactions Analysis

1-Bromo-3-(2-fluorophenoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different functional groups.

Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-3-(2-fluorophenoxy)benzene is an organobromine compound with significant applications in various scientific fields, particularly in organic synthesis, medicinal chemistry, and materials science. Below is a detailed exploration of its applications, supported by case studies and data tables.

Medicinal Chemistry

1-Bromo-3-(2-fluorophenoxy)benzene serves as an important intermediate in the synthesis of various pharmaceuticals. Its halogenated structure enhances lipophilicity, potentially improving the bioavailability of drug candidates.

Case Study: Anticancer Agents

Research has demonstrated that halogenated phenolic compounds exhibit anticancer properties. For instance, derivatives of this compound have been explored for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Organic Synthesis

The compound is widely used as a building block in the synthesis of more complex organic molecules. It participates in nucleophilic substitution reactions due to the presence of the bromine atom, allowing for the introduction of diverse functional groups.

Example Reactions:

- Nucleophilic Aromatic Substitution : Reaction with nucleophiles like amines or thiols to form substituted products.

- Coupling Reactions : Utilized in cross-coupling reactions such as Suzuki or Heck reactions, leading to the formation of biaryl compounds.

Material Science

In material science, 1-Bromo-3-(2-fluorophenoxy)benzene is employed in the development of specialty chemicals and advanced materials. Its unique properties allow for modifications that enhance material characteristics such as thermal stability and chemical resistance.

Application Example:

- Polymer Synthesis : Used as a monomer or co-monomer in the production of polymers with tailored properties for applications in coatings and electronics.

Biological Studies

The compound is also investigated for its potential biological activities beyond medicinal applications. Its role as a probe in biochemical assays allows researchers to study enzyme interactions and cellular pathways.

Preliminary studies suggest that halogenated compounds can exhibit antimicrobial properties, making this compound a candidate for further exploration in developing new antimicrobial agents.

Data Summary Table

| Application Area | Description | Example Findings |

|---|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis | Potential anticancer activity observed |

| Organic Synthesis | Building block for complex molecules | Effective in nucleophilic substitution reactions |

| Material Science | Development of specialty chemicals | Enhanced thermal stability in polymer applications |

| Biological Studies | Probe for enzyme interactions | Antimicrobial properties under investigation |

Mechanism of Action

The mechanism by which 1-Bromo-3-(2-fluorophenoxy)benzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom and the fluorophenoxy group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the context of its use, such as in the synthesis of pharmaceuticals or agrochemicals .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Fluorine Position in Phenoxy Groups

- 1-Bromo-3-((3-fluorobenzyl)oxy)benzene (9b) and 1-Bromo-3-((4-fluorobenzyl)oxy)benzene (9c) :

These isomers differ in the fluorine position on the benzyloxy group (meta vs. para). The meta-fluorine (9b) induces a stronger electron-withdrawing effect due to resonance and inductive interactions, as evidenced by upfield shifts in $^{13}\text{C NMR}$ (e.g., 162.93 ppm for 9b vs. similar shifts in 9c) . - 1-Bromo-3-(trifluoromethoxy)benzene: The trifluoromethoxy group (-OCF$_3$) is more electron-withdrawing than 2-fluorophenoxy, leading to enhanced reactivity in Pd-catalyzed arylations (e.g., 90–93% yields in coupling with imidazoheterocycles) .

Alkyl vs. Aryl Substituents

Spectroscopic Data Comparison

Key NMR shifts for selected compounds:

Reactivity in Cross-Coupling Reactions

- Pd-Catalyzed Arylations: 1-Bromo-3-(2-fluorophenoxy)benzene is expected to exhibit moderate reactivity due to balanced electronic effects. In contrast, 1-Bromo-3-(trifluoromethoxy)benzene achieves >90% yields in couplings with imidazoheterocycles, as the -OCF$_3$ group accelerates oxidative addition .

- Steric Effects :

- 1-Bromo-3-(3-bromophenyl)benzene (dibromo derivative) shows reduced reactivity in couplings due to steric hindrance from the second bromine .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Bromo-3-(2-fluorophenoxy)benzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Pd-catalyzed direct arylations. For example, coupling 1-bromo-3-(trifluoromethoxy)benzene with heteroarenes (e.g., imidazo[1,2-a]pyridine) using palladium catalysts achieves yields >90% under controlled conditions (60–90°C, sealed vessel). Reaction efficiency depends on catalyst loading, solvent polarity, and stoichiometry of reactants . Alternative routes involve bromination of phenoxy-substituted benzenes using N,N’-dibromo-5,5-dimethylhydantoin in acidic media, though isomer separation via distillation may be required .

Q. How is the molecular structure of 1-Bromo-3-(2-fluorophenoxy)benzene characterized?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical. The NMR spectrum typically shows distinct signals for aromatic protons (δ 7.36–6.81 ppm), with coupling constants reflecting ortho/meta/para substituent effects. NMR identifies carbons adjacent to electronegative groups (e.g., C-Br at ~120 ppm, C-O at ~160 ppm). Mass spectrometry (LRMS/HRMS) confirms molecular weight (e.g., m/z 282.1 [M+H]) . X-ray crystallography, though less common, resolves spatial arrangements of bromine and fluorophenoxy groups .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Due to its reactivity, use sealed systems for reactions and store at 0–6°C in inert atmospheres. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Avoid exposure to moisture or UV light, which may degrade the compound. Spill management requires neutralization with sodium bicarbonate and disposal via halogen-specific waste protocols .

Advanced Research Questions

Q. How do electronic effects of the 2-fluorophenoxy group influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine atom activates the benzene ring toward electrophilic substitution while directing coupling reactions to specific positions. Density Functional Theory (DFT) calculations suggest that the fluorine’s -I effect lowers the LUMO energy of the aryl bromide, facilitating oxidative addition with Pd(0) catalysts. This electronic activation enables regioselective Suzuki-Miyaura couplings with arylboronic acids, yielding biphenyl derivatives in >85% efficiency .

Q. What mechanistic insights explain contradictions in catalytic efficiency between Pd and Cu systems for this compound?

- Methodological Answer : Pd catalysts (e.g., Pd(PPh)) favor C-Br bond activation via a two-electron pathway, while Cu systems (e.g., CuI/1,10-phenanthroline) proceed via single-electron transfer mechanisms, often leading to homocoupling byproducts. Kinetic studies show Pd’s superior performance in polar aprotic solvents (e.g., DMF) due to stabilized intermediates, whereas Cu requires additives like TBAB to enhance solubility .

Q. Can 1-Bromo-3-(2-fluorophenoxy)benzene serve as a precursor for bioactive molecule synthesis?

- Methodological Answer : Yes. It is a key intermediate in synthesizing trifluoromethyl-substituted imidazoles and pyrrolooxazolones, which exhibit neuroprotective and kinase inhibitory activity. For example, coupling with modified Tau peptides generates analogs that disrupt 14-3-3 protein interactions, a target in Alzheimer’s disease research. LC-MS and ITC data confirm binding affinities (K = 10–100 nM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.